molecular formula C8H15N B1204802 Tropane CAS No. 529-17-9

Tropane

Cat. No.: B1204802
CAS No.: 529-17-9
M. Wt: 125.21 g/mol
InChI Key: XLRPYZSEQKXZAA-OCAPTIKFSA-N
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Description

Tropane is a bicyclic organic compound that forms the core structure of a class of alkaloids known as this compound alkaloids. These alkaloids are primarily found in plants of the Solanaceae family, such as Atropa belladonna, Datura stramonium, and Hyoscyamus niger. This compound alkaloids are known for their potent pharmacological effects, including anticholinergic and stimulant properties .

Mechanism of Action

Target of Action

Tropane alkaloids (TAs) are known for their anticholinergic properties. They primarily target the neurotransmitter acetylcholine in the central and peripheral nervous system. They bind at either muscarinic and/or nicotinic receptors, blocking the action of acetylcholine .

Mode of Action

The mode of action of TAs involves the inhibition of acetylcholine by acting as competitive antagonists at muscarinic receptors. This blocks the binding of acetylcholine to the central nervous system and parasympathetic postganglionic muscarinic receptors . In cardiac uses, TAs work as nonselective muscarinic acetylcholinergic antagonists, increasing firing of the sinoatrial node (SA) and conduction through the atrioventricular node (AV) of the heart, opposing the actions of the vagus nerve, blocking acetylcholine receptor sites, and decreasing bronchial secretions .

Biochemical Pathways

The biosynthesis of TAs is best documented on the molecular genetic and biochemical level from solanaceous species. The structure-function relationships of this compound biosynthetic enzymes are critical to understanding regulation, turnover, and flux of metabolites through the pathway . This compound alkaloid biosynthesis has arisen at least twice during the evolution of angiosperms .

Pharmacokinetics

The pharmacokinetics of TAs have been studied in human subjects, after intravenous and intranasal administration. Based on the one-compartment model data, intravenous administration displayed first-order elimination while intranasal exhibited both first-order absorption and elimination . The urinary excretion rates of TAs vary, with some being excreted more than others .

Result of Action

The molecular and cellular effects of TAs are primarily due to their anticholinergic properties. They are used as antiemetics, anesthetics, antispasmodics, bronchodilators, and mydriatics . They also serve as lead compounds to generate more effective drugs .

Action Environment

Environmental factors can influence the action, efficacy, and stability of TAs. For example, endophytes have been found to be closely related to this compound alkaloids accumulation in Anisodus tanguticus and contribute to promote sustainable development, cultivation, and precision medicine of Anisodus tanguticus . The production of TAs is geography dependent and root endophytes are the primary drivers of this compound alkaloids accumulation, especially endophytic fungi .

Biochemical Analysis

Biochemical Properties

Tropane plays a crucial role in various biochemical reactions, particularly in the biosynthesis of this compound alkaloids. It interacts with several enzymes and proteins during its biosynthetic pathway. Key enzymes involved include tropinone reductase I and II, which catalyze the reduction of tropinone to tropine and pseudotropine, respectively . This compound also interacts with polyketide synthase and cocaine synthase, which are essential for the formation of its alkaloid derivatives . These interactions are characterized by enzyme-substrate binding, leading to the conversion of this compound into various bioactive compounds.

Cellular Effects

This compound and its derivatives have profound effects on various cell types and cellular processes. They influence cell function by interacting with muscarinic and nicotinic acetylcholine receptors, thereby inhibiting acetylcholine transmission . This inhibition affects cell signaling pathways, leading to altered gene expression and cellular metabolism. For instance, this compound alkaloids like scopolamine and atropine can induce changes in neurotransmitter release and receptor sensitivity, impacting neuronal cell function and communication .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through competitive inhibition of acetylcholine at muscarinic and nicotinic receptors . This binding prevents acetylcholine from activating these receptors, leading to a decrease in parasympathetic nervous system activity. This compound alkaloids also influence gene expression by modulating the activity of transcription factors and signaling molecules involved in cellular stress responses . Additionally, this compound can inhibit or activate specific enzymes, further affecting cellular processes and metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. This compound alkaloids are generally stable under controlled conditions, but they can degrade when exposed to light, heat, or acidic environments . Long-term studies have shown that this compound can cause sustained changes in cellular function, such as prolonged inhibition of acetylcholine receptors and persistent alterations in gene expression . These effects are often dose-dependent and can be observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound alkaloids can produce mild anticholinergic effects, such as dry mouth and blurred vision . At higher doses, they can cause severe toxicity, including hallucinations, convulsions, and respiratory failure . Threshold effects have been observed, where a small increase in dosage can lead to a significant escalation in adverse effects. These findings highlight the importance of careful dosage regulation in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those leading to the synthesis of this compound alkaloids. The biosynthesis begins with the amino acid ornithine, which is converted into putrescine and subsequently into N-methyl-Δ1-pyrrolinium . This intermediate is then transformed into tropinone, which is reduced to tropine or pseudotropine by tropinone reductase . These compounds serve as precursors for the synthesis of various this compound alkaloids, with enzymes like polyketide synthase and cocaine synthase playing critical roles in the pathway .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. For example, scopolamine, a this compound alkaloid, is believed to be transported from the roots to the leaves in plants via scopolamine glucoside . In animal systems, this compound alkaloids can cross the blood-brain barrier, allowing them to exert their effects on the central nervous system . The distribution of this compound within tissues is influenced by factors such as lipid solubility and the presence of specific transport proteins.

Subcellular Localization

This compound and its derivatives exhibit specific subcellular localization patterns that influence their activity and function. In plants, enzymes involved in this compound biosynthesis are localized in the cytosol and plastids . In animal cells, this compound alkaloids can localize to various cellular compartments, including the cytoplasm and the nucleus . Post-translational modifications and targeting signals play a role in directing this compound to specific subcellular locations, thereby affecting its biochemical activity and interactions with other biomolecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tropane and its derivatives can be achieved through several methods. One of the most well-known synthetic routes is the Robinson tropinone synthesis, which involves the condensation of succindialdehyde, methylamine, and acetone in the presence of a base. This method is biomimetic and has been a cornerstone in the study of natural product biosynthesis .

Industrial Production Methods: Industrial production of this compound alkaloids often involves the extraction from plant sources. For example, scopolamine and hyoscyamine are extracted from plants like Duboisia myoporoides and Hyoscyamus niger. The extraction process typically involves liquid-liquid extraction or solid-phase extraction using conventional sorbents .

Chemical Reactions Analysis

Types of Reactions: Tropane undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form tropinone, a key intermediate in the synthesis of other this compound alkaloids.

    Reduction: Reduction of tropinone can yield tropine or pseudotropine, depending on the conditions used.

    Substitution: this compound can undergo substitution reactions, particularly at the nitrogen atom, to form N-substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Alkyl halides or acyl chlorides are typical reagents for substitution reactions.

Major Products:

Scientific Research Applications

Tropane and its derivatives have a wide range of applications in scientific research:

Comparison with Similar Compounds

Tropane is structurally similar to other bicyclic alkaloids, such as:

    Cocaine: Like this compound, cocaine has a this compound ring system but differs in its esterification and additional functional groups. Cocaine is a potent stimulant and local anesthetic.

    Hyoscyamine: This compound is an ester of tropine and tropic acid and has strong anticholinergic properties.

    Scopolamine: Similar to hyoscyamine, scopolamine is an ester of scopine and tropic acid and is used for its sedative and antiemetic effects.

Uniqueness: this compound’s unique bicyclic structure allows for a wide range of chemical modifications, making it a versatile scaffold for the synthesis of various pharmacologically active compounds. Its ability to interact with the cholinergic system also sets it apart from other alkaloids .

Properties

IUPAC Name

8-methyl-8-azabicyclo[3.2.1]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N/c1-9-7-3-2-4-8(9)6-5-7/h7-8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLRPYZSEQKXZAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCCC1CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50879243
Record name Tropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50879243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

529-17-9
Record name Tropane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=529-17-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50879243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tropane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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